molecular formula C19H26ClNO2 B13652732 Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride CAS No. 13174-08-8

Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride

Cat. No.: B13652732
CAS No.: 13174-08-8
M. Wt: 335.9 g/mol
InChI Key: CXXSNFVGSYSCKQ-UHFFFAOYSA-N
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Description

Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is a chemical compound with the molecular formula C19H25NO2·HCl This compound is known for its complex structure, which includes a benzenethanamine backbone with methoxy groups and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzenethanamine Backbone: This step involves the reaction of benzene with ethanamine under specific conditions to form the benzenethanamine backbone.

    Introduction of Methoxy Groups: Methoxy groups are introduced to the 3 and 4 positions of the benzene ring through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Addition of the Phenylethyl Substituent: The phenylethyl group is added to the nitrogen atom of the benzenethanamine backbone through a substitution reaction, often using phenylethyl bromide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride
  • Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, sulfate
  • Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, nitrate

Uniqueness

Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13174-08-8

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl-(1-phenylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C19H25NO2.ClH/c1-15(13-16-7-5-4-6-8-16)20-12-11-17-9-10-18(21-2)19(14-17)22-3;/h4-10,14-15,20H,11-13H2,1-3H3;1H

InChI Key

CXXSNFVGSYSCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[NH2+]CCC2=CC(=C(C=C2)OC)OC.[Cl-]

Origin of Product

United States

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